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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-3-iodopyridine

Cat. No.: B1593312 Get Quote

In the landscape of modern drug discovery and agrochemical development, heterocyclic

scaffolds form the backbone of a vast array of functional molecules. Among these, the pyridine

ring is a privileged structure, present in numerous FDA-approved drugs.[1] The strategic

functionalization of this ring with multiple, orthogonally reactive halogen atoms transforms it into

a powerful and versatile synthetic intermediate. 2-Chloro-5-fluoro-3-iodopyridine is a prime

exemplar of such a building block, offering researchers a platform for sequential and site-

selective modifications. Its unique arrangement of chloro, fluoro, and iodo substituents allows

for a nuanced approach to molecular construction, where each halogen can be addressed

under specific reaction conditions. This guide provides an in-depth exploration of the chemical

properties, reactivity, and synthetic utility of 2-Chloro-5-fluoro-3-iodopyridine, offering field-

proven insights for researchers, scientists, and drug development professionals.

Core Compound Profile
2-Chloro-5-fluoro-3-iodopyridine is a solid, halogenated pyridine derivative.[2] Its value lies in

the distinct reactivity of its three halogen substituents, making it a key intermediate for creating

complex, polysubstituted pyridine cores.[3]
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Property Value Source(s)

CAS Number 884494-33-1 [2]

Molecular Formula C₅H₂ClFIN [2][4]

Molecular Weight 257.43 g/mol [2][4]

Physical Form Solid [2]

InChI Key
KNGPAZKKHRTDEM-

UHFFFAOYSA-N
[2]

SMILES Fc1cnc(Cl)c(I)c1 [2]

Storage
Keep in dark place, inert

atmosphere, 2-8°C
[4]

Structural and Spectroscopic Characterization
The strategic placement of the halogen atoms on the pyridine ring is fundamental to the

compound's synthetic utility.

Caption: Structure of 2-Chloro-5-fluoro-3-iodopyridine.

While specific, detailed spectroscopic data like ¹H or ¹³C NMR for this exact compound is not

always published by suppliers of early discovery chemicals, characterization would typically

involve NMR, LC-MS, and HPLC to confirm identity and purity.[2][4] For structurally similar

compounds like 2-chloro-3-fluoro-5-iodopyridine, ¹H NMR and ¹³C NMR spectra are available

and can provide a reference for expected chemical shifts.[5][6]

Chemical Reactivity and Synthetic Protocols
The primary utility of 2-Chloro-5-fluoro-3-iodopyridine stems from the differential reactivity of

its carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The generally accepted

order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.

[7] The C-F bond is typically inert under these conditions. This hierarchy allows for selective

functionalization at the C-3 position (iodine) while preserving the chlorine at C-2 for subsequent

transformations.
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-

carbon bonds.[8] For 2-Chloro-5-fluoro-3-iodopyridine, this reaction is expected to proceed

with high selectivity at the C-I bond, enabling the introduction of a wide variety of aryl or vinyl

substituents.[9]

Reaction Conditions

2-Chloro-5-fluoro-
3-iodopyridine

3-Aryl/Vinyl-2-chloro-
5-fluoropyridine

Suzuki Coupling

R-B(OH)₂
(Aryl or Vinyl Boronic Acid)

Pd Catalyst
(e.g., Pd(OAc)₂, Pd₂(dba)₃)

Ligand
(e.g., SPhos, XPhos)

Base
(e.g., K₃PO₄, Cs₂CO₃)

Solvent
(e.g., Dioxane/H₂O, Toluene)

Click to download full resolution via product page

Caption: General workflow for Suzuki-Miyaura coupling.

Field-Proven Protocol for Selective C-I Arylation:

Causality: This protocol is adapted from established methods for the Suzuki coupling of

challenging aryl chlorides, which require bulky, electron-rich phosphine ligands (like SPhos or

XPhos) to facilitate the oxidative addition step.[10] The use of a phosphate or carbonate base

is crucial for activating the boronic acid for transmetalation.[11]
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Vessel Preparation: To an oven-dried reaction vial, add 2-Chloro-5-fluoro-3-iodopyridine
(1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0

equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).[10]

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen)

three times to remove oxygen, which can deactivate the palladium catalyst.

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1

ratio).[10] The water is essential for the catalytic cycle, particularly for the transmetalation

step.

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the

reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified

by silica gel column chromatography.[10]

Sonogashira Cross-Coupling
The Sonogashira coupling is an exceptionally efficient method for forming C(sp²)-C(sp) bonds,

linking aryl halides with terminal alkynes.[12][13] This reaction provides a direct route to

introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry. The

reaction employs a dual catalytic system of palladium and copper(I).[14]
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Reaction Conditions

2-Chloro-5-fluoro-
3-iodopyridine

3-Alkynyl-2-chloro-
5-fluoropyridine

Sonogashira Coupling

R-C≡C-H
(Terminal Alkyne)

Pd Catalyst
(e.g., PdCl₂(PPh₃)₂)

Cu(I) Co-catalyst
(e.g., CuI)

Amine Base
(e.g., Et₃N, DIPEA)

Solvent
(e.g., THF, DMF)
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Caption: General workflow for Sonogashira coupling.

Field-Proven Protocol for Selective C-I Alkynylation:

Causality: This protocol is based on standard Sonogashira conditions.[14][15] The palladium

catalyst (e.g., PdCl₂(PPh₃)₂) performs the oxidative addition into the C-I bond.[16] The

copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which

is the active species for transmetalation to the palladium center.[12] An amine base is required

to deprotonate the alkyne and neutralize the HX formed during the reaction.[14]

Vessel Preparation: To a dry, two-necked round-bottom flask under an inert atmosphere, add

2-Chloro-5-fluoro-3-iodopyridine (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II)

(PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).[14]
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Solvent and Base Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or N,N-

Dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N, 2.5 equiv.).

Stir for 5-10 minutes.

Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the reaction mixture via

syringe.

Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

The formation of an amine hydrohalide precipitate is often observed. Monitor the reaction's

progress by TLC or GC-MS.

Workup: Upon completion, filter the reaction mixture to remove the precipitate and rinse with

the solvent. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or

dichloromethane), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the crude product by silica gel column chromatography.[17]

Applications in Research and Development
The true value of 2-Chloro-5-fluoro-3-iodopyridine is realized in its role as a versatile

intermediate for building molecular complexity.

Drug Discovery: The pyridine core is a common motif in biologically active molecules.[18]

The ability to sequentially introduce different substituents via selective cross-coupling

reactions at the C-3 (Iodo) and then potentially at the C-2 (Chloro) positions is invaluable for

generating libraries of novel compounds for screening in oncology, neuroscience, and anti-

infective programs.[1][18]

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and

herbicides relies on the synthesis of novel heterocyclic compounds with specific biological

activities.[18] This building block provides a route to construct new agrochemicals for

enhanced crop protection.

Materials Science: Arylalkynes and biaryl compounds derived from this intermediate can

serve as precursors for organic electronic materials, such as organic light-emitting diodes

(OLEDs) and organic photovoltaics (OPVs).
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Safety and Handling
Proper handling of 2-Chloro-5-fluoro-3-iodopyridine is essential to ensure laboratory safety.

Hazard Identification: The compound is classified as an acute oral toxin.[19] GHS pictograms

typically include GHS07 (Exclamation Mark).[19]

Hazard Statements: H302: Harmful if swallowed.[19]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat. For solids, a dust mask may be appropriate.[20]

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink,

or smoke when using this product.[21]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in

the dark and under an inert atmosphere for long-term stability.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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